4-(Cyclohexylaminocarbonyl)phenylboronic acid
Overview
Description
4-(Cyclohexylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H18BNO3 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, like (4-(Cyclohexylcarbamoyl)phenyl)boronic acid, are recognized for their ability to bind with pendant diols, making them highly useful for saccharide recognition. This property is particularly relevant in the design of sensors for saccharides, exploiting the interaction between boronic acids and saccharide diols. A study detailed the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, highlighting the potential of boronic acids in sensor applications. The research demonstrated the correlation between molecular structure and the modulation of optical properties, showcasing the utility of phenyl boronic acids in the development of advanced materials for optical sensing applications (Mu et al., 2012).
Organic Room Temperature Phosphorescent and Mechanoluminescent Materials
Aryl boronic acids have been utilized in the creation of organic room temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is significant in material sciences, where the luminescent properties of materials are of paramount importance. The study demonstrated the transformation of non-RTP and non-ML active 4-(carbazol-9-yl)phenylboronic acid into long-lived RTP emitters and bright ML dyes. The research contributes to the understanding of the influence of molecular packing structures and intermolecular interactions on the optical properties of these materials (Zhang et al., 2018).
Boronic Acid Catalysis
Boronic acids serve as versatile molecules in chemistry, with applications ranging from organic reactions to molecular recognition, assembly, and medicine. The inherent catalytic property of boronic acid is a significant research focus, as it facilitates various chemical reactions. A particular study highlighted the use of boronic acid catalysis in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This application underscores the potential of boronic acids in synthesizing densely functionalized organic compounds (Hashimoto et al., 2015).
Gene Transfection
Phenylboronic acid-modified polyethyleneimine has shown increased effectiveness in gene delivery compared to unmodified polyethyleneimine. The incorporation of boronic acid groups enhances gene delivery efficiency by improving DNA condensation ability and facilitating cell uptake due to interaction with cell ligands. This application highlights the role of boronic acids in biomedical fields, particularly in enhancing the delivery of genetic materials into cells (Peng et al., 2010).
Mechanism of Action
Biochemical Pathways
(4-(Cyclohexylcarbamoyl)phenyl)boronic acid is a type of boronic acid, which is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction. The boronic acid acts as a nucleophile, transferring an organic group to palladium after it has undergone oxidative addition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(Cyclohexylcarbamoyl)phenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids .
Properties
IUPAC Name |
[4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTMUEHMFSJFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378402 | |
Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762262-07-7 | |
Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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